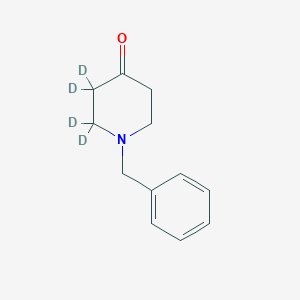![molecular formula C24H31KO4 B13400870 potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate](/img/structure/B13400870.png)
potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drospirenone Acid Potassium Salt is a synthetic steroidal compound derived from drospirenone, which is commonly used in oral contraceptives and hormone replacement therapy. Drospirenone itself is a progestin with antimineralocorticoid and antiandrogenic properties, making it effective in preventing pregnancy and treating conditions like premenstrual dysphoric disorder and acne .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of drospirenone involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes:
Oxidation: Using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Cyclization: Formation of the spirolactone ring structure.
Purification: Column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of drospirenone typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Continuous flow systems: For efficient large-scale production.
Purification techniques: Such as crystallization and high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to drospirenone acid.
Reduction: Formation of dihydrodrospirenone derivatives.
Substitution: Reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products:
Drospirenone acid: Formed through oxidation.
Dihydrodrospirenone: Formed through reduction.
Applications De Recherche Scientifique
Drospirenone Acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential in treating hormonal disorders and as a component in contraceptives.
Industry: Utilized in the development of new pharmaceutical formulations and hormone therapies
Mécanisme D'action
Drospirenone Acid Potassium Salt exerts its effects primarily through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it has antimineralocorticoid activity, which helps in reducing water retention and blood pressure . The molecular targets include:
Progesterone receptors: Modulating reproductive functions.
Mineralocorticoid receptors: Reducing sodium and water retention.
Comparaison Avec Des Composés Similaires
Spironolactone: Another antimineralocorticoid with similar properties.
Desogestrel: A progestin used in contraceptives.
Ethinyl estradiol: Often combined with drospirenone in contraceptive pills.
Uniqueness: Drospirenone Acid Potassium Salt stands out due to its dual activity as a progestin and antimineralocorticoid. This makes it particularly effective in managing conditions like premenstrual dysphoric disorder and acne, in addition to its contraceptive properties .
Propriétés
Formule moléculaire |
C24H31KO4 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate |
InChI |
InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |
Clé InChI |
UPTLNSOWUJYZNB-LCFPDAFPSA-M |
SMILES isomérique |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCC(=O)[O-])O)C.[K+] |
SMILES canonique |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate](/img/structure/B13400790.png)
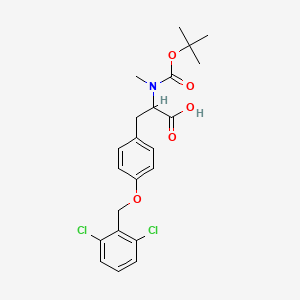
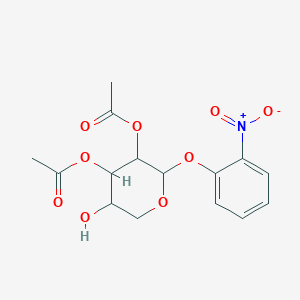
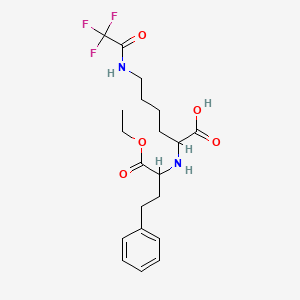
![(5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B13400827.png)
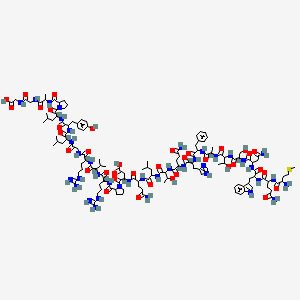
![(5R,6E,8E,10E,13S,14S,15R,16Z)-13,15-dihydroxy-5-methoxy-28-(methoxymethoxy)-14,16-dimethyl-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaene-3,24-dione](/img/structure/B13400847.png)
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B13400848.png)
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13400852.png)
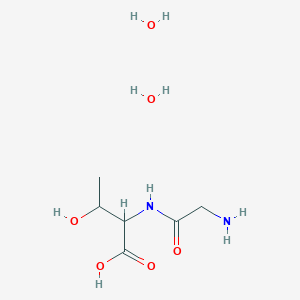
![4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone](/img/structure/B13400875.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)
